5-(Bromomethyl)isothiazole

Description

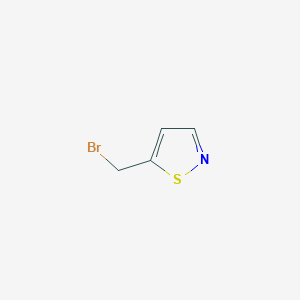

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSKNICKWKLOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733774 | |

| Record name | 5-(Bromomethyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208837-85-8 | |

| Record name | 5-(Bromomethyl)isothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208837-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Bromomethyl)isothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)isothiazole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural motif, combining the biologically significant isothiazole core with a reactive bromomethyl handle, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules. The isothiazole ring system is a recognized pharmacophore, present in numerous compounds with applications ranging from pharmaceuticals to agrochemicals.[1] This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling of this compound, designed to equip researchers and drug development professionals with the foundational knowledge required for its effective utilization.

Molecular Structure and Core Physicochemical Properties

This compound is characterized by a five-membered aromatic isothiazole ring substituted at the 5-position with a bromomethyl group. This substitution is key to its synthetic utility, providing a reactive electrophilic site for further molecular elaboration.

Chemical Structure:

The core physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data such as melting and boiling points are not widely published in peer-reviewed literature.

| Property | Value | Source(s) |

| IUPAC Name | 5-(bromomethyl)-1,2-thiazole | [2] |

| CAS Number | 167998-61-0 | [3] |

| Molecular Formula | C₄H₄BrNS | [2][3] |

| Molecular Weight | 178.05 g/mol | [3][4] |

| Appearance | Liquid (inferred from related compounds) | [4] |

| Monoisotopic Mass | 176.92477 Da | [2] |

| SMILES | BrCC1=CN=CS1 | [3] |

| InChIKey | BNSKNICKWKLOIF-UHFFFAOYSA-N | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | |

| Storage | Store under an inert atmosphere at 2-8°C. | [3] |

Synthesis and Purification: A Mechanistic Perspective

The most logical and established method for the synthesis of this compound is through the free-radical bromination of its precursor, 5-methylisothiazole. This reaction selectively targets the benzylic-like methyl group, a testament to the stability of the resulting radical intermediate.

Causality of Experimental Choices

The preferred reagent for this transformation is N-Bromosuccinimide (NBS) . NBS is favored over elemental bromine (Br₂) for allylic and benzylic brominations due to its ability to maintain a low, constant concentration of bromine in the reaction mixture, which minimizes competing ionic side reactions, such as addition to the aromatic ring.

The reaction requires a radical initiator , typically azobisisobutyronitrile (AIBN) or benzoyl peroxide. These initiators decompose upon heating to generate free radicals, which then propagate the chain reaction by abstracting a hydrogen atom from the methyl group of 5-methylisothiazole. The choice of an appropriate solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, is crucial as it must be inert to the radical conditions.

Detailed Experimental Protocol: Radical Bromination

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: To the flask, add 5-methylisothiazole (1.0 eq.), N-Bromosuccinimide (NBS) (1.05 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq.).

-

Solvent: Add anhydrous carbon tetrachloride (or a suitable alternative) to the flask.

-

Reaction: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the two protons of the bromomethyl group (-CH₂Br), expected in the range of δ 4.5-5.0 ppm. - Two signals for the aromatic protons on the isothiazole ring. The H4 proton would appear as a doublet, and the H3 proton as a doublet, with chemical shifts likely between δ 7.0 and 9.0 ppm. |

| ¹³C NMR | - A signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm. - Three distinct signals for the carbons of the isothiazole ring, with chemical shifts typically ranging from δ 115 to 160 ppm. |

| Mass Spec. | - A characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |

| IR Spec. | - C-H stretching frequencies for the aromatic ring around 3000-3100 cm⁻¹. - C=C and C=N stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region. - A C-Br stretching band, typically observed in the 500-600 cm⁻¹ region. |

Reactivity and Synthetic Applications

The synthetic value of this compound is dominated by the reactivity of the bromomethyl group. The bromine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of the isothiazole moiety into a wide range of molecules.[5]

This Sₙ2-type reactivity is frequently exploited in drug discovery to couple the isothiazole scaffold with other fragments. For instance, it can be reacted with amines, alcohols, thiols, and other nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.[5]

General Reactivity Pathway

Caption: Nucleophilic substitution at the bromomethyl group.

This versatile reactivity makes this compound a key intermediate for synthesizing derivatives for screening as potential therapeutic agents, including anticancer and antimicrobial compounds.[1][6]

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 5-bromo-3-methylisothiazole, can be used to infer potential hazards.[7] Bromomethylated aromatic compounds are often lachrymators and skin irritants.

GHS Hazard Statements (Inferred):

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Measures:

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C to prevent degradation.[3][4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound stands as a highly valuable and reactive intermediate for the scientific community. Its well-defined reactive site, coupled with the pharmacological importance of the isothiazole core, ensures its continued application in the synthesis of novel compounds for drug discovery and materials science. This guide has synthesized the available technical information to provide a solid foundation for researchers, emphasizing a mechanistic understanding of its synthesis and reactivity, alongside crucial safety and handling protocols.

References

-

Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available from: [Link]

-

PubChem. 5-Bromo-3-methylisothiazole. National Center for Biotechnology Information. Available from: [Link]

-

Kalogirou, A. S., et al. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank. 2023, 2023(1), M1560. Available from: [Link]

-

Koutentis, P. A., et al. 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). Molbank. 2021, 2021(4), M1279. Available from: [Link]

-

The Royal Society of Chemistry. d4ob01725k1.pdf. Available from: [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. MDPI. Available from: [Link]

-

PubChemLite. This compound (C4H4BrNS). Available from: [Link]

-

One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C4H4BrNS) [pubchemlite.lcsb.uni.lu]

- 3. 167998-61-0|5-(Bromomethyl)thiazole|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-3-methylisothiazole | 20493-60-1 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 5-Bromo-3-methylisothiazole | C4H4BrNS | CID 600959 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Procurement and Application of 5-(Bromomethyl)isothiazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Isothiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

To the experienced researcher, the isothiazole ring is more than a simple five-membered heterocycle. It is a versatile pharmacophore and a valuable synthetic building block whose unique electronic properties and metabolic stability have cemented its role in modern drug discovery.[1][2] Unlike its more common thiazole bioisostere, the 1,2-arrangement of the sulfur and nitrogen atoms in the isothiazole ring imparts distinct reactivity, hydrogen bonding capabilities, and conformational preferences. These subtle differences can be exploited by medicinal chemists to fine-tune a drug candidate's potency, selectivity, and pharmacokinetic profile.

5-(Bromomethyl)isothiazole (CAS No. 17332-67-5), in particular, represents a highly valuable, yet specialized, reagent. The bromomethyl group at the 5-position serves as a potent and versatile electrophilic handle, enabling chemists to readily introduce the isothiazole scaffold into a wide array of complex molecules through nucleophilic substitution reactions. This guide provides a comprehensive overview of the commercial landscape for this reagent, outlines critical quality control procedures, and discusses its strategic application in the synthesis of novel therapeutic agents.

Navigating the Commercial Landscape: Sourcing and Procurement Strategy

While ubiquitous reagents are available from large catalog suppliers, sourcing a specialized intermediate like this compound requires a more strategic approach. Direct, off-the-shelf availability can be limited, and researchers should be prepared to engage with different tiers of the chemical supply chain.

Diagram 1: Strategic Sourcing Workflow

This workflow outlines the decision-making process for procuring a specialized reagent like this compound.

Caption: Workflow for sourcing specialized chemical reagents.

Table 1: Comparison of Chemical Supplier Tiers

| Supplier Tier | Description | Typical Purity | Scale | Key Considerations |

| Large Catalog Vendors | Major distributors with extensive online catalogs and broad inventories of common building blocks. | >95% to >98% | mg to kg | Rapid delivery for in-stock items; may not carry highly specialized reagents. |

| Specialty Chemical Houses | Smaller to mid-sized companies focusing on specific chemical classes, such as heterocyclic compounds. | >97% | g to kg | Deep expertise in specific areas; more likely to stock rare intermediates. |

| Custom Synthesis CROs | Contract Research Organizations that synthesize molecules on demand. | As per client specification (>98% common) | g to multi-kg | Ideal for non-catalog items; requires clear technical specifications and longer lead times. |

Given its specific nature, this compound is most frequently sourced from Specialty Chemical Houses or through Custom Synthesis CROs. When engaging a custom synthesis provider, it is imperative to furnish a detailed specification sheet, including required purity, analytical methods for verification, and acceptable impurity profiles.

The Cornerstone of Success: Rigorous Incoming Quality Control

Regardless of the supplier, a researcher’s trust in a reagent must be earned through empirical validation. The Certificate of Analysis (CofA) provided by the vendor is a starting point, but independent verification is paramount for ensuring the integrity of your research and avoiding costly downstream failures. The reactive nature of the bromomethyl group makes this compound susceptible to degradation, necessitating careful analysis upon receipt.

Protocol: Incoming Quality Control (QC) for this compound

1. Visual Inspection:

-

Examine the material for uniform color and consistency. Any discoloration or presence of multiple phases could indicate degradation or impurities.

2. Structural Confirmation and Purity Assessment via NMR Spectroscopy:

-

Rationale: Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the chemical structure and assessing the purity of organic molecules.

-

Methodology:

-

Prepare a sample by dissolving ~5-10 mg of the material in a deuterated solvent (e.g., CDCl₃).

-

Acquire a proton (¹H) NMR spectrum. The spectrum should exhibit characteristic peaks corresponding to the isothiazole ring protons and the methylene protons of the bromomethyl group. The integration of these peaks should align with the expected 1:1:2 ratio.

-

Acquire a carbon-¹³ (¹³C) NMR spectrum to confirm the number and type of carbon environments.

-

The absence of significant unidentifiable peaks is a strong indicator of high purity.

-

3. Purity Verification by Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Rationale: LC-MS provides orthogonal purity data and confirms the molecular weight of the compound.

-

Methodology:

-

Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer.

-

The resulting chromatogram should show a single major peak. The mass spectrum associated with this peak should display the expected molecular ion for C₄H₄BrNS (m/z ≈ 177/179 for the bromine isotopes).[3]

-

Synthetic Utility and Potential Unavailability

The primary utility of this compound lies in its ability to act as an electrophile in substitution reactions. It can be readily reacted with a variety of nucleophiles (e.g., amines, thiols, phenols, carbanions) to append the isothiazole ring to a target scaffold. This strategy is frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[4][5]

In instances where commercial availability is scarce, researchers may need to consider its synthesis. A common and effective method is the radical bromination of 5-methylisothiazole using a brominating agent such as N-Bromosuccinimide (NBS) with a radical initiator.

Diagram 2: Synthesis of this compound

This diagram illustrates a common synthetic route to the target compound from a commercially available precursor.

Caption: Synthetic route via radical bromination of 5-methylisothiazole.

Safety, Handling, and Storage

As with most brominated organic compounds, this compound should be handled with care. It is expected to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.

-

Handling: Always handle this compound inside a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6][9] Recommended storage is often refrigerated (2-8 °C) to minimize degradation.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a potent synthetic intermediate that offers significant advantages in the construction of novel, biologically active molecules. While its commercial procurement may require more diligence than common lab reagents, a strategic sourcing plan combined with rigorous, in-house quality control can ensure the successful integration of this valuable building block into any drug discovery program. By understanding its properties, handling requirements, and synthetic context, researchers can confidently leverage the power of the isothiazole scaffold to drive their projects forward.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 600959, 5-Bromo-3-methylisothiazole. Available from: [Link]

-

National Center for Biotechnology Information. PubChemLite for C4H4BrNS. Available from: [Link]

- Alam, M. A., et al. The importance of isothiazoles in medicinal and pharmaceutical sectors.

- Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities.

-

PubMed. Application and synthesis of thiazole ring in clinically approved drugs. 2023. Available from: [Link]

- Bakulev, V. A., et al. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Chemistry. 2019.

- Akter, M., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. 2022.

- Ali, I., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Litvinchuk, M. B., et al. Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives.

- Szelwicka, A., et al. Pharmaceutical quality control of the investigational polymer-conjugated platinum anticancer agent AP 5280.

- Uzelac, E. J., & Rasmussen, S. C.

- Wujec, M., et al. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. 2022.

- Kamal, A., et al. Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. 2024.

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. PubChemLite - this compound (C4H4BrNS) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. 5-Bromo-3-methylisothiazole | 20493-60-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity of 5-(Bromomethyl)isothiazole with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)isothiazole is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the electrophilic nature of the bromomethyl group, which readily undergoes nucleophilic substitution reactions, allowing for the introduction of diverse functionalities at the 5-position of the isothiazole core. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. Drawing upon established principles of organic chemistry and analogous transformations of related heterocyclic systems, this document offers insights into reaction mechanisms, practical experimental protocols, and the expected outcomes of these crucial synthetic transformations.

Introduction to this compound: A Versatile Electrophile

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This arrangement imparts distinct electronic properties that influence the reactivity of its substituents. The isothiazole nucleus is found in a variety of biologically active compounds, highlighting its importance as a pharmacophore.[1][2] The introduction of a bromomethyl group at the 5-position furnishes a highly reactive electrophile, poised for facile derivatization.

The reactivity of the C-Br bond in this compound is analogous to that of a benzylic halide. The adjacent isothiazole ring can stabilize a partial positive charge on the methylene carbon during the transition state of a nucleophilic substitution reaction, thereby facilitating the displacement of the bromide leaving group. This guide will explore the nuances of this reactivity with various classes of nucleophiles.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the radical bromination of 5-methylisothiazole. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux or photochemical conditions.

Sources

An In-depth Technical Guide to Key Literature on Isothiazole Derivatives for Drug Discovery and Development

Introduction: The Isothiazole Core - A Privileged Scaffold in Modern Chemistry

Isothiazole, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in the fields of medicinal chemistry, organic synthesis, and materials science.[1] First synthesized in its uncondensed form in 1956, the isothiazole ring is a unique bioisostere of other five-membered rings, offering a distinct combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.[2] The inherent electronegativity of the 1,2-positioned sulfur and nitrogen atoms, coupled with the lipophilicity imparted by the sulfur atom, makes the isothiazole nucleus a "privileged scaffold".[1][3] This means it is capable of binding to a wide range of biological targets, a fact evidenced by its presence in approved drugs such as the antipsychotic Ziprasidone and the antiviral agent Denotivir .[4]

This guide provides an in-depth review of the key literature surrounding isothiazole derivatives, designed for researchers and drug development professionals. We will move beyond a simple listing of facts to explain the causality behind synthetic choices, delve into the structure-activity relationships (SAR) that drive biological function, and provide actionable protocols and data to inform laboratory work.

Part 1: Foundational Synthetic Strategies for the Isothiazole Ring

The construction of the isothiazole core is a critical first step in the development of novel derivatives. The choice of synthetic route is dictated by factors such as the desired substitution pattern, substrate availability, scalability, and reaction conditions. Modern synthetic chemistry has moved towards more efficient, atom-economical, and environmentally benign methods.

The [4+1] Annulation Approach: A Robust, Metal-Free Synthesis

One of the most versatile and user-friendly methods for constructing 3,5-disubstituted isothiazoles is the formal [4+1] annulation of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate (NH₄OAc).[5] This method is highly valued for its operational simplicity, catalyst-free nature, and use of readily available starting materials.

Causality and Mechanistic Insight: This reaction proceeds through a logical cascade of imine formation, intramolecular cyclization, and subsequent aerial oxidation to achieve the aromatic isothiazole ring.[5] The β-ketodithioester provides a four-atom (S-C-C-C) synthon, while ammonium acetate serves as the one-atom nitrogen source. The lack of a metal catalyst is a significant advantage in pharmaceutical synthesis, as it eliminates concerns about metal contamination in the final active pharmaceutical ingredient (API).

Sources

An In-depth Technical Guide to the Electrophilicity of 5-(Bromomethyl)isothiazole: A Keystone for Drug Discovery

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of biologically active compounds, including antibacterial, anticancer, antiviral, and anti-inflammatory agents.[1][4] The functionalization of the isothiazole ring is a key strategy for modulating the pharmacological profile of these molecules. Among the various substituted isothiazoles, 5-(bromomethyl)isothiazole stands out as a versatile and highly reactive building block, primarily due to the pronounced electrophilicity of its benzylic-like methylene carbon. This guide provides a comprehensive analysis of the factors governing the electrophilicity of this compound, its reactivity profile with nucleophiles, and its application in the synthesis of novel therapeutic agents.

The Electronic Landscape of this compound: Unraveling the Source of Electrophilicity

The high reactivity of this compound in nucleophilic substitution reactions is a direct consequence of the electronic nature of the isothiazole ring and the inherent properties of the bromomethyl group. The isothiazole ring is an electron-deficient aromatic system due to the presence of two electronegative heteroatoms, nitrogen and sulfur. This electron deficiency is further enhanced by the inductive effect of the bromine atom in the 5-(bromomethyl) substituent.

The key to understanding the electrophilicity lies in the stability of the transition state and the carbocation intermediate formed upon nucleophilic attack. The isothiazole ring, particularly at the 5-position, can effectively stabilize a developing positive charge on the adjacent methylene carbon through resonance. This delocalization of the positive charge significantly lowers the activation energy for nucleophilic substitution, making the methylene carbon a potent electrophilic center.

Figure 1: Key factors contributing to the electrophilicity of this compound in nucleophilic substitution reactions.

Reactivity Profile: A Versatile Electrophile for C-N, C-O, and C-S Bond Formation

The pronounced electrophilicity of this compound allows it to react readily with a wide range of nucleophiles, making it a valuable tool for the construction of diverse molecular architectures. The reactions typically proceed via an SN2 or SN1-like mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.

Common nucleophiles that readily react with this compound include:

-

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines react to form the corresponding 5-(aminomethyl)isothiazole derivatives. These reactions are fundamental in the synthesis of many biologically active compounds.

-

Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can be used to introduce ether and ester linkages, respectively.

-

Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for forming thioether bonds.

The choice of base and solvent is critical for achieving optimal yields and minimizing side reactions. Non-nucleophilic bases such as potassium carbonate or triethylamine are often employed to scavenge the HBr generated during the reaction. Aprotic polar solvents like DMF or acetonitrile are typically used to facilitate the dissolution of the reactants and promote the nucleophilic substitution.

Application in Drug Discovery: Building Blocks for Novel Therapeutics

The isothiazole moiety is a key component in numerous approved drugs and clinical candidates.[2][4] The ability to readily introduce diverse functional groups at the 5-position via nucleophilic substitution on this compound provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. For instance, the introduction of various amine-containing side chains can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for target binding and pharmacokinetic properties.

| Drug Candidate/Scaffold | Therapeutic Area | Role of the Isothiazole Moiety | Reference |

| Denotivir (Vratizolin) | Antiviral | Core scaffold with demonstrated anti-herpes virus activity. | [2][4] |

| Thiazole-based kinase inhibitors | Oncology | The thiazole ring serves as a crucial pharmacophore for binding to the ATP pocket of various kinases. | [5][6] |

| Isothiazole-containing antibacterials | Infectious Diseases | The isothiazole core contributes to the antibacterial activity of the compounds. | [1] |

Table 1: Examples of isothiazole-containing compounds in drug discovery.

Experimental Protocol: Synthesis of a 5-(Arylaminomethyl)isothiazole Derivative

This section provides a representative, self-validating protocol for the nucleophilic substitution of this compound with a primary aromatic amine. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-((isothiazol-5-yl)methyl)aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of this compound in anhydrous DMF, add aniline followed by potassium carbonate.

-

Causality: DMF is a polar aprotic solvent that facilitates the SN2 reaction. Potassium carbonate acts as a non-nucleophilic base to neutralize the HBr formed during the reaction, preventing the protonation of the aniline nucleophile. An excess of aniline is used to drive the reaction to completion.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction has gone to completion before workup.

-

-

Workup: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the DMF and inorganic salts. The brine wash removes any remaining water from the organic layer. Drying with sodium sulfate ensures the complete removal of water before concentration.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Column chromatography separates the desired product from any unreacted starting materials and side products, yielding the pure compound.

-

-

Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

-

Causality: Spectroscopic analysis provides definitive structural confirmation of the synthesized molecule.

-

Figure 2: A generalized workflow for the synthesis of a 5-(arylaminomethyl)isothiazole derivative.

Conclusion

This compound is a highly valuable and versatile electrophilic building block in organic synthesis and medicinal chemistry. Its reactivity is governed by the electron-deficient nature of the isothiazole ring, which effectively stabilizes the transition state of nucleophilic substitution reactions. This inherent electrophilicity allows for the facile introduction of a wide range of functional groups, providing a powerful platform for the synthesis of novel, biologically active molecules. A thorough understanding of its electronic properties and reactivity is paramount for researchers and scientists in the field of drug development to fully exploit its synthetic potential.

References

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. [Link]

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme Chemistry.

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link]

-

Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. (2023). MDPI. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

- Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society.

-

New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2006). PubMed. [Link]

-

5-Bromo-3-methylisothiazole. PubChem. [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (2022). MDPI. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Center for Biotechnology Information. [Link]

-

Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][3]benzothiazines. (2023). National Center for Biotechnology Information. [Link]

- Heterocyclic Building Blocks-Isothiazole. BOC Sciences.

-

Isothiazole synthesis. Organic Chemistry Portal. [Link]

-

Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. (2020). ResearchGate. [Link]

-

Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). National Center for Biotechnology Information. [Link]

-

Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2026). ACS Omega. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Isothiazoles: A Technical Guide to Their Biological Activities

Introduction: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged structure" in modern medicinal chemistry. First synthesized in 1956, this unique scaffold has since been identified in a limited number of natural products, such as the phytoalexin brassilexin.[1] However, its true potential has been unlocked through synthetic chemistry, leading to a vast and diverse library of derivatives. The distinct electronic properties conferred by the nitrogen and sulfur heteroatoms, along with the planarity of the ring system, allow isothiazole-containing compounds to interact with a wide array of biological targets with high affinity and specificity.[2] This has resulted in the discovery of isothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[1]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of isothiazole compounds. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and present a curated collection of quantitative data to aid in structure-activity relationship (SAR) studies and future drug design endeavors.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Isothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and sustained angiogenesis.

A. Mechanisms of Anticancer Action

1. Histone Deacetylase (HDAC) Inhibition:

A prominent mechanism of action for several anticancer isothiazole compounds is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, isothiazole-based inhibitors promote histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of genes that control cell cycle arrest, differentiation, and apoptosis. The pharmacophore for many HDAC inhibitors, including those with an isothiazole core, typically consists of a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme.[3]

Caption: Mechanism of Isothiazole-based HDAC Inhibition.

2. Tyrosine Kinase Inhibition (e.g., c-Met):

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion.[4] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers. Isothiazole derivatives have been developed as potent inhibitors of c-Met kinase activity.[2] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways.[5] This blockade of c-Met signaling leads to a reduction in tumor growth and metastasis.

Caption: Isothiazole-mediated c-Met Kinase Inhibition Pathway.

B. Quantitative Data: Anticancer Activity of Isothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative isothiazole and related thiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| HepG2 (Liver) | 7.26 ± 0.44 | [2] | |

| Benzo[d]isothiazole Schiff Base | MT-4 (Leukemia) | 4-9 | [6] |

| Thiazole Derivative 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [7] |

| Thiazole Derivative 8 | MCF-7 (Breast) | 3.36 | [6] |

| Thiazole Derivative 4f | HCT-116 (Colon) | 2.89 | |

| Thiazole Derivative 5a | HepG-2 (Liver) | 3.12 |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isothiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[5][9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The isothiazole nucleus is a key component in a variety of compounds exhibiting potent activity against a broad spectrum of bacteria and fungi.

A. Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many isothiazolinones, a class of isothiazole derivatives, involves the disruption of essential microbial metabolic pathways. The electrophilic sulfur atom of the isothiazole ring can react with nucleophilic residues, such as the thiol groups of cysteine in microbial proteins and enzymes. This covalent modification can lead to the inactivation of critical enzymes involved in cellular respiration and energy production, ultimately resulting in microbial cell death.

B. Quantitative Data: Antimicrobial Activity of Isothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isothiazole and thiazole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivative 3a | Staphylococcus aureus | 39.06 | [10] |

| Thiazole Derivative 3b | Staphylococcus aureus | 78.13 | [10] |

| Thiazole Derivative 8 | Staphylococcus aureus | 9.77 | [10] |

| Thiazole Derivative 10 | Staphylococcus aureus | 39.06 | [10] |

| Thiazole Derivative 11a | Staphylococcus aureus | 39.06 | [10] |

| Thiazole Derivative 12 | Staphylococcus aureus | 125 | [1] |

| Thiazole Derivative 15 | Staphylococcus aureus | 125 | [1] |

| Thiazole Derivative 3 | Bacillus cereus | 0.23-0.70 | [11] |

C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of the isothiazole compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

-

Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Sources

- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of glucomoringin-isothiocyanate against H2O2-Induced cytotoxicity in neuroblastoma (SH-SY5Y) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Lynchpin of Isothiazole-Based Drug Discovery: A Technical Guide to 5-(Bromomethyl)isothiazole

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of biological interactions have led to its incorporation into a diverse array of therapeutic agents.[1][2] This guide delves into the synthesis, reactivity, and application of a key building block that unlocks the potential of this versatile core: 5-(Bromomethyl)isothiazole . As a senior application scientist, this document is designed to provide not just protocols, but a deep understanding of the chemical principles and strategic considerations that underpin the use of this essential reagent in the synthesis of novel bioactive molecules.

The Isothiazole Core: A Foundation for Diverse Biological Activity

The isothiazole ring is a cornerstone in the development of drugs targeting a wide range of diseases. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4] The inherent biological activity of the isothiazole moiety, combined with the synthetic versatility offered by strategic functionalization, makes it a highly attractive starting point for drug discovery programs. The introduction of substituents at various positions on the isothiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Synthesis of this compound: Forging the Key

The utility of this compound as a building block is predicated on its efficient and reliable synthesis. While a variety of methods exist for the synthesis of the isothiazole ring itself, the introduction of the reactive bromomethyl group at the 5-position is a critical step.[1] A common and effective strategy involves a two-step sequence starting from a readily available precursor, 5-methylisothiazole or the corresponding alcohol, 5-(hydroxymethyl)isothiazole.

A plausible and efficient synthetic route involves the radical bromination of 5-methylisothiazole. This method is advantageous due to the commercial availability of the starting material.

Protocol 1: Radical Bromination of 5-Methylisothiazole

Causality: This protocol leverages the relative stability of the benzylic-like radical that can be formed on the methyl group attached to the aromatic isothiazole ring. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial to facilitate the radical chain reaction and prevent ionic side reactions.

Step-by-Step Methodology:

-

To a solution of 5-methylisothiazole (1.0 eq) in dry carbon tetrachloride (10 volumes), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

An alternative and often high-yielding approach involves the conversion of the more stable precursor, 5-(hydroxymethyl)isothiazole, to the desired bromide.

Protocol 2: Bromination of 5-(Hydroxymethyl)isothiazole

Causality: This method relies on the conversion of the hydroxyl group into a good leaving group, which is then displaced by a bromide ion. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this transformation. The reaction is typically performed in a non-protic solvent to prevent quenching of the PBr₃. The mechanism involves the formation of a phosphite ester intermediate, which is then attacked by the bromide ion in an Sₙ2 fashion.

Step-by-Step Methodology:

-

Dissolve 5-(hydroxymethyl)isothiazole (1.0 eq) in a dry, aprotic solvent such as diethyl ether or dichloromethane (10 volumes) and cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 5 volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

The Versatile Reactivity of this compound: A Gateway to Molecular Diversity

The synthetic power of this compound lies in the high reactivity of the bromomethyl group, which acts as a potent electrophile in nucleophilic substitution reactions.[5] This allows for the facile introduction of a wide range of functional groups and molecular scaffolds at the 5-position of the isothiazole ring, making it an invaluable tool for generating libraries of diverse compounds for biological screening.

Visualizing the Synthetic Potential

The following diagram illustrates the central role of this compound in accessing a variety of isothiazole derivatives through reactions with common nucleophiles.

Caption: Synthetic pathways from this compound.

N-Alkylation: Building Blocks for Bioactive Amines

The reaction of this compound with primary and secondary amines provides a straightforward route to 5-(aminomethyl)isothiazole derivatives.[6] These compounds are of significant interest in medicinal chemistry as the amine functionality can serve as a key pharmacophoric element, participating in hydrogen bonding and salt bridge formation with biological targets.

Causality: The reaction proceeds via a standard Sₙ2 mechanism, where the lone pair of the amine nitrogen attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.[7] The use of a base, such as triethylamine or potassium carbonate, is often necessary to neutralize the hydrobromic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Protocol 3: General Procedure for N-Alkylation of Amines

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the reaction is complete, as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

S-Alkylation: Introducing Thioether Linkages

Thioethers are another important functional group in medicinal chemistry, often contributing to improved metabolic stability and lipophilicity. This compound readily reacts with thiols to form 5-(thiomethyl)isothiazole derivatives.[8][9]

Causality: Thiols are excellent nucleophiles, and their corresponding thiolates, formed by deprotonation with a base, are even more reactive. The reaction with this compound is a highly efficient Sₙ2 displacement.[9]

Protocol 4: General Procedure for S-Alkylation of Thiols

Step-by-Step Methodology:

-

To a solution of the thiol (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate or sodium hydride (1.1 eq) at 0°C.

-

Stir the mixture for 15-30 minutes to ensure complete formation of the thiolate.

-

Add this compound (1.05 eq) to the reaction mixture and allow it to warm to room temperature.

-

Stir until the starting thiol is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the desired thioether by column chromatography.

O-Alkylation: Synthesis of Aryl and Alkyl Ethers

The formation of ether linkages via the reaction of this compound with alcohols and phenols provides access to another class of derivatives with potential biological activity.[10][11]

Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers.[10] The alkoxide or phenoxide, generated by deprotonating the corresponding alcohol or phenol with a suitable base, acts as the nucleophile in an Sₙ2 reaction with this compound.

Protocol 5: General Procedure for O-Alkylation of Phenols

Step-by-Step Methodology:

-

Dissolve the phenol (1.0 eq) in a polar aprotic solvent like acetone or DMF.

-

Add a base such as potassium carbonate or cesium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq) and heat the reaction mixture to 50-80°C.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the desired ether product.

Applications in the Synthesis of Bioactive Molecules: Case Studies

The true measure of a building block's value is its successful application in the synthesis of biologically active compounds. While specific marketed drugs directly citing the use of this compound are not readily found in the public domain, its utility can be inferred from the structures of numerous patented and experimental isothiazole-containing therapeutic agents. The following table summarizes representative examples of isothiazole derivatives with reported biological activities, highlighting the structural motifs that can be readily accessed using this compound as a key intermediate.

| Target Compound Class | Biological Activity | Rationale for using this compound |

| 5-((Arylamino)methyl)isothiazoles | Anticancer, Kinase Inhibitors | Direct N-alkylation of anilines. |

| 5-((Arylthio)methyl)isothiazoles | Antimicrobial, Antifungal | Facile S-alkylation of thiophenols. |

| 5-((Aryloxy)methyl)isothiazoles | Anti-inflammatory, COX Inhibitors | Williamson ether synthesis with phenols. |

| 5-((Heterocyclyl)methyl)isothiazoles | Antiviral, CNS agents | N-alkylation of nitrogen-containing heterocycles. |

Conclusion and Future Perspectives

This compound is a highly versatile and reactive building block that provides a direct and efficient entry point to a vast chemical space of isothiazole derivatives. Its straightforward synthesis and predictable reactivity with a wide range of nucleophiles make it an indispensable tool for medicinal chemists. The ability to readily introduce diverse functionalities at the 5-position of the isothiazole ring allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the quest for novel therapeutics continues, the strategic application of key building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of isothiazole-based medicines.

References

- Ali, S.H., & Sayed, A.R. (2021). Review of the Synthesis and Biological Activity of Thiazoles. Synth. Commun., 51(5), 670–700.

- Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.

- Sharma, P.C., et al. (2020). Thiazole-Containing Compounds as Therapeutic Targets for Cancer Therapy. Eur. J. Med. Chem., 188, 112016.

- The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (2020). Molecules, 25(15), 3485.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1735.

- Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. (2018). Chemistry of Heterocyclic Compounds, 54(5), 559–567.

- Isothiazole derivatives and their uses. (1996).

- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 5272-5285.

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). Molecules, 25(20), 4758.

- Alkylation of Phenol: A Mechanistic View. (2006). The Journal of Physical Chemistry A, 110(6), 2246–2252.

- Accessing and Utilizing Thiols in Organic Chemistry. (2021). ChemRxiv.

- N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. (2021). AIP Conference Proceedings, 2372(1), 020002.

- Chemistry of Biologically Active Isothiazoles. (2010). Current Organic Chemistry, 14(18), 2058-2075.

- Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. (2023).

- N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. (2021).

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020).

- An expeditious and efficient bromomethylation of thiols: Enabling bromomethyl sulfides as useful building blocks. (2017). Organic & Biomolecular Chemistry, 15(42), 8914–8919.

- An overview of the synthesis, therapeutic potential and patents of thiazole deriv

- Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. (2004). Industrial & Engineering Chemistry Research, 43(26), 8154–8158.

- An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. (2017). PubMed Central.

- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.

- Fluoroisoquinoline substituted thiazole compounds and methods of use. (2010).

- Thiol Alkyl

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Isothiazole Core: A Journey from Discovery to Modern Applications

An In-depth Technical Guide to the Discovery and History of Functionalized Isothiazoles

Introduction

Isothiazole, a five-membered heterocyclic compound containing a nitrogen and a sulfur atom in a 1,2-arrangement, represents a cornerstone in the field of medicinal and agricultural chemistry. Its unique electronic properties, arising from the electronegativity of the nitrogen and the d-orbital participation of the sulfur, confer upon it a remarkable versatility. This allows for a wide range of chemical modifications, leading to a vast library of functionalized isothiazoles with diverse biological activities. This guide delves into the rich history of isothiazole chemistry, from its initial discovery to the sophisticated synthetic strategies and cutting-edge applications that define its modern landscape. We will explore the key milestones, the evolution of synthetic methodologies, and the impact of isothiazole-containing compounds on drug development and beyond.

The Genesis of a Heterocycle: A Historical Perspective

The story of isothiazole begins in the mid-20th century. Prior to its first reported synthesis, related isothiazole derivatives were inadvertently produced. The first synthesis of the parent isothiazole compound was reported in 1956. This was accomplished through the cyclization of β-iminothioamides using iodine in ether. Another early method involved the reaction of 1,3-diones with hydroxylamine-O-sulfonic acid. A significant advancement in isothiazole synthesis was the development of a route starting from 3-aminoprop-2-enethioamide, which could be oxidized to isothiazole.

A major breakthrough in the synthesis of functionalized isothiazoles came with the work of Goerdeler and his collaborators in the late 1950s and early 1960s. A pivotal moment was the discovery of the potent biological activity of certain derivatives, which spurred significant research into developing new synthetic methodologies to access a wider range of isothiazole-containing compounds. One of the most versatile and widely used methods is the reaction of enamines with sulfur monochloride or sulfur dichloride. This approach, often referred to as the "isothiazole synthesis from enamines," allows for the preparation of a broad spectrum of substituted isothiazoles with good regioselectivity.

The 1970s and 1980s witnessed a surge in interest in isothiazole chemistry, driven by the discovery of their potent biological activities. This period saw the development of more sophisticated and regioselective synthetic methods, enabling the synthesis of complex isothiazole-containing molecules. The use of organometallic reagents allowed for the introduction of a wide array of substituents onto the isothiazole ring with high precision.

The dawn of the 21st century has brought with it a new era of innovation in isothiazole chemistry. The advent of combinatorial chemistry and high-throughput screening has accelerated the discovery of new isothiazole-based drug candidates. Moreover, the development of green chemistry principles has spurred the search for more environmentally benign synthetic methods.

Modern Synthetic Strategies: A Toolkit for the 21st-Century Chemist

The contemporary synthetic chemist has at their disposal a powerful and diverse array of methods for the construction and functionalization of the isothiazole ring. These can be broadly categorized into two main approaches: ring-construction methods and post-modification methods.

Some of the most widely employed ring-construction strategies include:

-

From 1,3-Dicarbonyl Compounds: A classic and versatile approach involves the reaction of 1,3-dicarbonyl compounds with a source of sulfur and nitrogen. For instance, the reaction of a 1,3-diketone with hydroxylamine-O-sulfonic acid provides a direct route to 3,5-disubstituted isothiazoles.

-

From Enamines: The reaction of enamines with sulfur chlorides (SCl₂ or S₂Cl₂) is a powerful method for the synthesis of isothiazoles, though it often requires careful control of reaction conditions.

-

Cycloaddition Reactions: Cycloaddition reactions involving thioketenes and various dipolarophiles have also proven to be a valuable strategy for constructing the isothiazole ring, especially for those bearing complex functional groups.

The functionalization of a pre-formed isothiazole ring is a cornerstone of modern isothiazole chemistry. Key strategies include:

-

Metal-Mediated Cross-Coupling Reactions: The advent of transition-metal catalysis has had a profound impact on the synthesis of functionalized isothiazoles. Cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, have enabled the introduction of a wide range of substituents onto the isothiazole ring with high efficiency and selectivity.

-

C-H Activation: More recently, there has been a growing interest in the development of C-H activation strategies for the direct functionalization of the isothiazole ring. These methods offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isothiazole via a 1,3-Dicarbonyl Compound

This protocol provides a representative example of the synthesis of a functionalized isothiazole using a readily available 1,3-dicarbonyl compound.

Materials:

-

1,3-Diketone (e.g., acetylacetone)

-

Hydroxylamine-O-sulfonic acid

-

Sodium acetate

-

Ethanol

-

Water

-

Dichloromethane

-

Magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water (3:1).

-

To this solution, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualization of Synthetic Pathways

Caption: Synthetic strategies for functionalized isothiazoles.

Applications in Drug Development: A Scaffold of Therapeutic Promise

The unique structural and electronic properties of the isothiazole ring have made it a privileged scaffold in medicinal chemistry. Isothiazole-containing compounds have demonstrated a broad spectrum of biological activities, leading to the development of several successful drugs.

| Drug Name (Active Ingredient) | Therapeutic Area | Mechanism of Action |

| Ziprasidone | Antipsychotic | Atypical antipsychotic with high affinity for dopamine D2 and serotonin 5-HT2A receptors. |

| Perospirone | Antipsychotic | Serotonin and dopamine antagonist. |

| Lurasidone | Antipsychotic | Atypical antipsychotic with antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. |

| Sertaconazole | Antifungal | Azole antifungal that inhibits the synthesis of ergosterol, a key component of fungal cell membranes. |

| Axitinib | Anticancer | Tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs). |

The isothiazole moiety in these drugs often plays a crucial role in their pharmacological activity. It can act as a bioisostere for other chemical groups, participate in hydrogen bonding and other non-covalent interactions with biological targets, and influence the overall pharmacokinetic properties of the molecule.

Conclusion and Future Outlook

From its humble beginnings in the mid-20th century, the field of isothiazole chemistry has blossomed into a vibrant and highly impactful area of research. The continuous development of novel and efficient synthetic methodologies has provided access to an ever-expanding library of functionalized isothiazoles with diverse and potent biological activities. The isothiazole core has proven to be a remarkably versatile scaffold for the design of new therapeutic agents, with several isothiazole-containing drugs now on the market for the treatment of a range of diseases.

Looking ahead, the future of isothiazole chemistry is bright. The increasing emphasis on green and sustainable chemistry will undoubtedly drive the development of even more elegant and environmentally friendly synthetic methods. The application of computational and data-driven approaches will accelerate the discovery of new isothiazole-based drug candidates with improved efficacy and safety profiles. As our understanding of the intricate roles that isothiazoles can play in modulating biological processes continues to grow, we can expect to see the emergence of new and innovative applications for this remarkable heterocycle in medicine, agriculture, and materials science.

References

Navigating the Synthesis and Handling of 5-(Bromomethyl)isothiazole: A Technical Guide for Chemical Researchers